N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757181
InChI: InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol

N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide

CAS No.:

Cat. No.: VC0757181

Molecular Formula: C15H12N4O3

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide -

Specification

Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(benzotriazol-1-yl)acetamide
Standard InChI InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20)
Standard InChI Key GKMAVEWJGAVYPE-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator